

# Discovery and history of rare-earth iodates

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## Compound of Interest

Compound Name: *Ytterbium triiodate*

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An In-depth Technical Guide on the Discovery and History of Rare-Earth Iodates

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of rare-earth iodates. It is intended for researchers, scientists, and drug development professionals who are interested in the properties and applications of these inorganic compounds.

## Introduction

Rare-earth iodates are a class of inorganic compounds composed of rare-earth elements, iodine, and oxygen. The renewed interest in these materials stems from their promising applications in various fields, including nonlinear optics, scintillators for X-ray imaging, and potentially as catalysts. This guide delves into the historical context of their discovery, details of their synthesis and characterization, and presents key quantitative data.

## Historical Overview

The history of rare-earth iodates is intrinsically linked to the discovery and separation of the rare-earth elements themselves. While a definitive first synthesis of a rare-earth iodate is not well-documented, the work of chemists in the late 19th and early 20th centuries laid the foundation for their isolation and study.

- Late 19th Century: Chemists like Per Teodor Cleve were instrumental in preparing a wide array of new compounds of the rare-earth metals.<sup>[1]</sup> Although his work focused on a broader range of compounds, it is highly probable that early precipitation reactions with iodic acid or

soluble iodates were explored during this period to characterize the newly discovered rare-earth elements.

- Early 20th Century: By the early 1900s, the precipitation of rare-earth iodates was a known analytical technique. A 1919 publication by P. H. M.-P. Brinton and C. James details the use of precipitation as ceric iodate to separate cerium from other rare earths, indicating that the synthesis and insolubility of these compounds were well understood.

## Synthesis of Rare-Earth Iodates

The synthesis of rare-earth iodates has evolved from simple precipitation methods to more sophisticated techniques like hydrothermal synthesis, which allows for the growth of high-quality single crystals and the formation of complex structures.

### Early Synthesis: Precipitation Method

The earliest methods for synthesizing rare-earth iodates involved the precipitation of a soluble rare-earth salt (e.g., nitrate or chloride) with a solution of iodic acid or a soluble metal iodate (e.g., potassium iodate).

General Experimental Protocol (Inferred):

- A solution of a rare-earth salt (e.g., 0.1 M lanthanum nitrate) is prepared in distilled water.
- A stoichiometric amount of a soluble iodate solution (e.g., 0.3 M potassium iodate) is prepared separately.
- The iodate solution is slowly added to the rare-earth salt solution with constant stirring.
- A white precipitate of the rare-earth iodate immediately forms.
- The mixture is stirred for a period to ensure complete precipitation.
- The precipitate is then collected by filtration, washed with distilled water to remove any soluble impurities, and dried in an oven at a moderate temperature.

This method is still used for the gravimetric analysis of rare-earth elements and for the preparation of polycrystalline powders.

## Modern Synthesis: Hydrothermal Method

The hydrothermal method has become the predominant technique for the synthesis of high-purity, single-crystal rare-earth iodates. This method involves carrying out the crystallization from an aqueous solution at high temperatures and pressures in a sealed vessel (autoclave).

Experimental Protocol for the Synthesis of  $\text{Ln}_2(\text{IO}_3)_3(\text{IO}_4)$  ( $\text{Ln}=\text{La, Nd, Pr}$ ):

This protocol is adapted from the synthesis of novel lanthanide iodates containing the rare  $[\text{IO}_4]^{3-}$  unit.[\[2\]](#)

- Reactants:

- Rare-earth oxide (e.g.,  $\text{La}_2\text{O}_3$ ,  $\text{Nd}_2\text{O}_3$ , or  $\text{Pr}_6\text{O}_{11}$ )
- Iodic acid ( $\text{HIO}_3$ )
- Distilled water

- Procedure:

- For  $\text{La}_2(\text{IO}_3)_3(\text{IO}_4)$ , 0.326 g (1 mmol) of  $\text{La}_2\text{O}_3$  and 0.528 g (3 mmol) of  $\text{HIO}_3$  are combined with 5 mL of  $\text{H}_2\text{O}$ .[\[2\]](#)
- For  $\text{Nd}_2(\text{IO}_3)_3(\text{IO}_4)$ , 0.337 g (1 mmol) of  $\text{Nd}_2\text{O}_3$  and 0.528 g (3 mmol) of  $\text{HIO}_3$  are combined with 5 mL of  $\text{H}_2\text{O}$ .[\[2\]](#)
- For  $\text{Pr}_2(\text{IO}_3)_3(\text{IO}_4)$ , 0.512 g (0.5 mmol) of  $\text{Pr}_6\text{O}_{11}$  and 0.264 g (1.5 mmol) of  $\text{HIO}_3$  are combined with 5 mL of  $\text{H}_2\text{O}$ .[\[2\]](#)

- Reaction Conditions:

- Each solution is placed in a 23-mL PTFE-lined autoclave, which is then sealed.[\[2\]](#)
- The autoclaves are gradually heated to 220°C, held at this temperature for 4 days, and then slowly cooled to room temperature at a rate of 6°C/h.[\[2\]](#)

- Product Recovery:

- The resulting crystalline products are recovered by filtration and washed with distilled water.[2]

This method allows for the formation of complex iodate structures that may not be accessible through simple precipitation.

## Quantitative Data

The following tables summarize key quantitative data for a selection of rare-earth iodates.

**Table 1: Crystallographic Data of Selected Rare-Earth Iodates**

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
Cerium(IV) Iodate Monohydrate	Ce(IO <sub>3</sub> ) <sub>4</sub> ·H <sub>2</sub> O	Monoclinic	P2 <sub>1</sub> /n	9.57	14.92	8.00	97.58	[3]
Lithium Cerium Iodate Fluoride	Li <sub>2</sub> Ce(IO <sub>3</sub> ) <sub>4</sub> F <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	7.331(2)	11.234(2)	12.185(2)	106.31(3)	[4]
Silver Praseodymium Iodate	AgPr <sub>3</sub> (IO <sub>3</sub> ) <sub>4</sub>	Orthorhombic	Pca2 <sub>1</sub>	16.488(3)	5.539(1)	11.898(2)	90	[5]
Silver Samarium Iodate	AgSm <sub>3</sub> (IO <sub>3</sub> ) <sub>4</sub>	Orthorhombic	Pca2 <sub>1</sub>	16.425(3)	5.521(1)	11.854(2)	90	[5]
Lanthanum Iodate Periodate	La <sub>2</sub> (IO <sub>3</sub> ) <sub>3</sub> (IO <sub>4</sub> )	Orthorhombic	Pbca	11.458(2)	11.969(2)	15.602(3)	90	[2]
Neodymium Iodate Periodate	Nd <sub>2</sub> (IO <sub>3</sub> ) <sub>3</sub> (IO <sub>4</sub> )	Orthorhombic	Pbca	11.393(2)	11.918(2)	15.501(3)	90	[2]
Praseodymium Iodate	Pr <sub>2</sub> (IO <sub>3</sub> ) <sub>3</sub> (IO <sub>4</sub> )	Orthorhombic	Pbca	11.423(2)	11.941(2)	15.548(3)	90	[2]

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## Table 2: Solubility Data

Historical and precise quantitative solubility data for a wide range of rare-earth iodates are scarce in the readily available literature. However, it is well-established that rare-earth iodates are generally sparingly soluble in water. This property was the basis for their use in gravimetric analysis and separation. The IUPAC-NIST Solubility Data Series indicates that while data for rare-earth iodides and bromides have been compiled, a systematic evaluation for iodates is less complete.<sup>[6]</sup> The solubility of rare-earth oxalates is also known to be very low.<sup>[7]</sup>

## Table 3: Thermal Properties of Lanthanum Iodates

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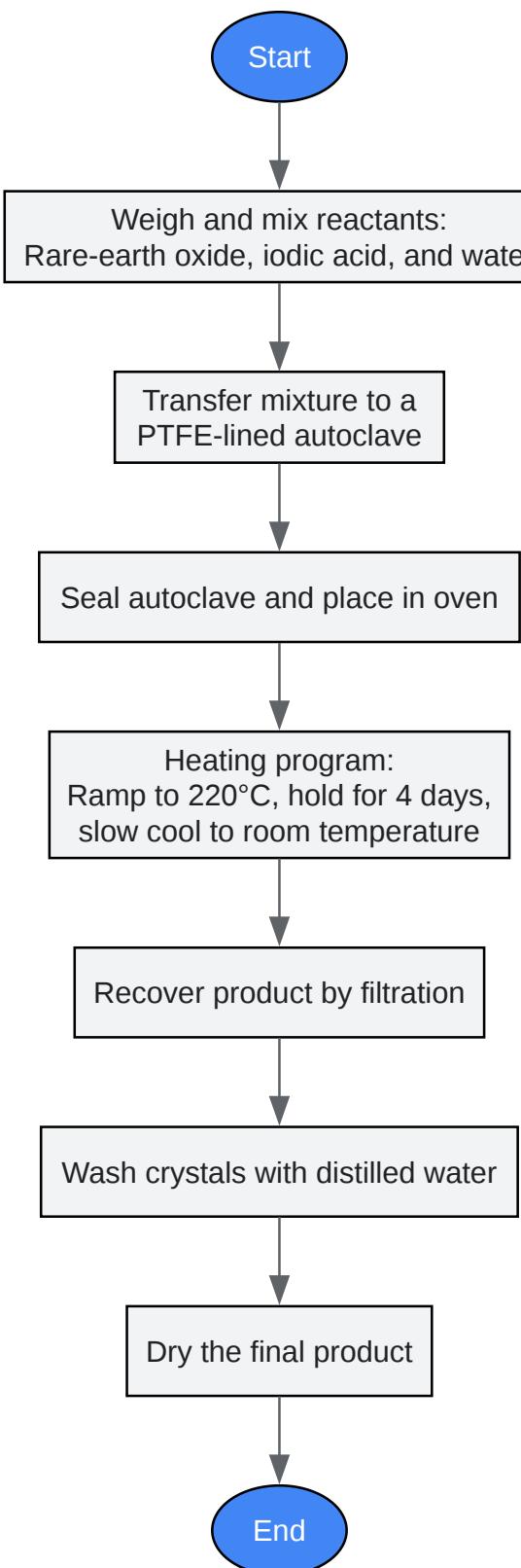
Compound	Decomposition Steps	Final Product	Reference
La(IO <sub>3</sub> ) <sub>3</sub> ·3H <sub>2</sub> O	Dehydration followed by decomposition of anhydrous iodate	La <sub>2</sub> O <sub>3</sub> at 830°C	[8]
3La(IO <sub>3</sub> ) <sub>3</sub> ·2HIO <sub>3</sub> ·6H <sub>2</sub> O	Dehydration and loss of HIO <sub>3</sub> followed by decomposition	La <sub>2</sub> O <sub>3</sub> at 830°C	[8]
2La(IO <sub>3</sub> ) <sub>3</sub> ·3HIO <sub>3</sub> ·6H <sub>2</sub> O	Dehydration and loss of HIO <sub>3</sub> followed by decomposition	La <sub>2</sub> O <sub>3</sub> at 830°C	[8]

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## Visualizations

## Logical Workflow for the Historical Discovery of Rare-Earth Elements



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## References

- 1. [encyclopedia.com](https://www.encyclopedia.com) [encyclopedia.com]
- 2. [par.nsf.gov](https://www.par.nsf.gov) [par.nsf.gov]
- 3. [journals.iucr.org](https://journals.iucr.org) [journals.iucr.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [pubs.aip.org](https://www.pubs.aip.org) [pubs.aip.org]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. Thermal decomposition of lanthanum iodates and its acid salts [[inis.iaea.org](https://www.inis.iaea.org)]
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